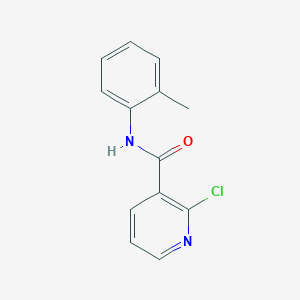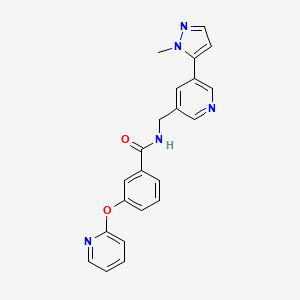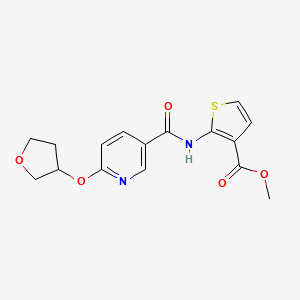![molecular formula C8H10S2 B2710570 [4-(Methylsulfanyl)phenyl]methanethiol CAS No. 108499-20-3](/img/structure/B2710570.png)
[4-(Methylsulfanyl)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methylsulfanyl)phenyl]methanethiol: is an organic compound with the molecular formula C8H10S2 It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group at the para position and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioether Formation: One common method involves the reaction of with in the presence of a base such as to form . This intermediate is then subjected to a with under acidic conditions to yield .
Direct Thiolation: Another approach involves the direct thiolation of with in a polar solvent like .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methylsulfanyl)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group. Reagents such as can be used to form thioethers.
Reduction: Reduction of the sulfoxide or sulfone derivatives can be achieved using reducing agents like .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, bases like potassium carbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Thioethers.
Reduction: Thiols.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Methylsulfanyl)phenyl]methanethiol is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the formation of sulfur-containing compounds.
Biology and Medicine:
Bioconjugation: The thiol group allows for the conjugation of the compound to biomolecules, facilitating the study of protein interactions and functions.
Drug Development: Its unique structure is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agriculture: It is investigated for use in agrochemicals, particularly as a fungicide or pesticide.
Mechanism of Action
The mechanism of action of [4-(Methylsulfanyl)phenyl]methanethiol involves its interaction with molecular targets through its thiol and methylsulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
[4-(Methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-(Methylsulfanyl)phenyl]methanamine: Contains an amine group instead of a thiol group.
[4-(Methylsulfanyl)phenyl]methanone: Features a carbonyl group in place of the thiol group.
Uniqueness:
Reactivity: The presence of both a thiol and a methylsulfanyl group provides unique reactivity, allowing for diverse chemical transformations.
Applications: Its dual functional groups make it versatile for applications in catalysis, bioconjugation, and material science, distinguishing it from similar compounds with only one functional group.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGLINYHWHGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)
![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)
![N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2710494.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)




![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

